molecular formula C8H15N B14651604 N,N-Diethylbut-1-yn-1-amine CAS No. 50875-88-2

N,N-Diethylbut-1-yn-1-amine

Cat. No.: B14651604
CAS No.: 50875-88-2
M. Wt: 125.21 g/mol
InChI Key: YDWDGEDMWCMBLI-UHFFFAOYSA-N
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Description

N,N-Diethylbut-1-yn-1-amine (CAS 50875-88-2) is a tertiary aliphatic amine characterized by a terminal alkynyl group, with the molecular formula C 8 H 15 N and a molecular weight of 125.21 g/mol . This structure makes it a versatile building block and intermediate in organic synthesis, particularly valuable for metal-catalyzed cross-coupling reactions and click chemistry, which are fundamental methodologies for constructing complex molecular architectures . In research applications, its alkynyl functionality allows it to serve as a key precursor. For instance, compounds with similar structural features are utilized in synthetic strategies like the Mannich reaction to create potential pharmacologically active molecules, such as cysteine leukotriene (CysLT) receptor antagonists for inflammation regulation studies . Furthermore, alkynyl amines are important scaffolds in medicinal chemistry research for developing novel hybrid compounds, including those assessed for antimicrobial activities . The mechanism of action in research contexts often involves the molecule acting as a ligand or a synthetic intermediate. The nitrogen atom can coordinate with metal ions in catalytic systems, while the terminal alkyne can participate in cycloaddition or coupling reactions to form new carbon-carbon bonds . Researchers should note that this compound is intended for research purposes only. It is not approved for human or veterinary use . As with many amines, proper safety precautions are essential. Diethylamine-based compounds can be severe irritants to the skin, eyes, and respiratory tract .

Properties

CAS No.

50875-88-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N,N-diethylbut-1-yn-1-amine

InChI

InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h4-6H2,1-3H3

InChI Key

YDWDGEDMWCMBLI-UHFFFAOYSA-N

Canonical SMILES

CCC#CN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Ammonia: One common method for preparing N,N-Diethylbut-1-yn-1-amine involves the alkylation of ammonia with but-1-yne and diethylamine. This reaction typically occurs under basic conditions and requires a suitable solvent such as ethanol or methanol.

    Reductive Amination: Another approach involves the reductive amination of but-1-yne with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethylbut-1-yn-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding amides or nitriles.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acid chlorides, under basic or neutral conditions.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines, secondary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Chemistry: N,N-Diethylbut-1-yn-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions.

Biology: In biological research, this compound can be used to study the effects of alkynyl amines on cellular processes. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit therapeutic properties such as antimicrobial or anticancer activity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. It may also find applications in the development of catalysts and sensors.

Mechanism of Action

The mechanism of action of N,N-Diethylbut-1-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The alkynyl group may also participate in π-π interactions or undergo chemical transformations that modulate the compound’s effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural features of N,N-Diethylbut-1-yn-1-amine differentiate it from related amines:

Compound Name Structure Features Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Terminal triple bond (C≡C), two ethyl groups on N C₈H₁₃N 123.20 (estimated) Alkynyl, tertiary amine
N,N-Dimethyl-1-propyn-1-amine Terminal triple bond, two methyl groups on N C₅H₉N 83.13 Alkynyl, tertiary amine
N,N-Diethylbut-1-en-1-amine Terminal double bond (C=C), two ethyl groups on N C₈H₁₅N 125.21 (estimated) Enamine, tertiary amine
Di-n-butylamine Saturated four-carbon chain, two n-butyl groups on N C₈H₁₉N 129.24 Saturated tertiary amine
N,N-Dimethylbutylamine Saturated four-carbon chain, two methyl groups on N C₆H₁₅N 101.19 Saturated tertiary amine

Key Observations :

  • The triple bond in alkynyl amines reduces molecular weight compared to saturated analogs (e.g., C₈H₁₃N vs. C₈H₁₉N for Di-n-butylamine).
  • Enamines (e.g., N,N-Diethylbut-1-en-1-amine) exhibit intermediate properties between alkynyl and saturated amines due to partial double-bond character.

Comparative Analysis of Physical and Chemical Properties

Physical Properties
Compound Boiling Point (°C) Density (g/cm³) Solubility
This compound Not reported ~0.85 (estimated) Likely low in water; soluble in organic solvents
N,N-Dimethyl-1-propyn-1-amine Not reported Not reported Hydrophobic
Di-n-butylamine 121–122 (at 13.3 kPa) 0.767 Low water solubility
N,N-Dimethylbutylamine ~130 (estimated) ~0.75 (estimated) Miscible with polar solvents

Key Trends :

  • Alkynyl amines likely exhibit lower boiling points than saturated analogs due to reduced hydrogen bonding and molecular packing efficiency.
  • Increased branching (e.g., dimethyl vs. diethyl groups) decreases boiling points.
Chemical Reactivity
  • This compound: The triple bond enables reactions like Huisgen cycloaddition (click chemistry) or Sonogashira coupling .
  • Enamines (e.g., N,N-Diethylbut-1-en-1-amine) : Participate in conjugate additions or Diels-Alder reactions .
  • Saturated Amines (e.g., Di-n-butylamine) : Primarily undergo alkylation or acylation reactions .

Q & A

Q. What are the recommended synthetic methodologies for N,N-Diethylbut-1-yn-1-amine, and what critical reaction parameters must be controlled?

  • Methodological Answer : this compound can be synthesized via alkynylation of diethylamine using but-1-yne derivatives. Key steps include:
  • Catalyst Selection : Nickel-based catalysts (e.g., bis(1,5-cyclooctadiene)nickel) with tailored ligands (e.g., imidazolium derivatives) improve coupling efficiency .
  • Reagents : Use potassium tert-butoxide as a base and phenylsilane as a reducing agent in dimethylformamide (DMF) .
  • Conditions : Optimize reaction temperature (e.g., 35–100°C) and duration (15–24 hours) to balance yield and selectivity.
  • Purification : Column chromatography or recrystallization in toluene/water mixtures to isolate the product .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation of volatile amines .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Keep in airtight containers at -20°C to prevent degradation .
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do ligand design and catalyst choice impact the efficiency of transition metal-catalyzed synthesis of this compound?

  • Methodological Answer :
  • Ligand Effects : Bulky ligands (e.g., 7,9-bis[2,6-diisopropylphenyl]-acenaphthimidazolium chloride) enhance steric protection, reducing side reactions like alkyne oligomerization .
  • Catalyst Optimization : Nickel catalysts outperform palladium in C–N bond formation due to lower sensitivity to alkyne coordination .
  • Kinetic Studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Q. What analytical techniques are most effective for characterizing this compound, and how can spectral data contradictions be resolved?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (δ 1.2–1.5 ppm for CH3_3 groups; δ 2.5–3.0 ppm for N–CH2_2) and 13^{13}C NMR (δ 70–90 ppm for alkyne carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 140.1445 (calculated) .
  • IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm1^{-1} .
  • Contradiction Resolution : Cross-validate with NIST reference spectra and use deuterated solvents to eliminate solvent-peak interference .

Q. In the context of synthesizing this compound, how can conflicting data regarding optimal reaction temperatures be systematically addressed?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use factorial designs to test temperature (e.g., 35°C vs. 100°C) against variables like catalyst loading and solvent polarity .
  • Thermodynamic Analysis : Calculate activation energy (Ea_a) via Arrhenius plots to identify temperature-sensitive steps .
  • Byproduct Profiling : GC-MS or HPLC analysis detects side products (e.g., dimerized alkynes) formed at higher temperatures .

Q. How can researchers assess the risk of nitrosamine contamination during the synthesis or storage of this compound?

  • Methodological Answer :
  • Risk Assessment Framework : Adapt questionnaires from EMA and APIC guidelines to evaluate nitrosating agents (e.g., NOx_x) and secondary amine precursors in the synthesis pathway .
  • Analytical Screening : Use LC-MS/MS with a detection limit ≤1 ppm for N-nitrosamines .
  • Mitigation Strategies : Introduce scavengers (e.g., ascorbic acid) to quench nitrosating agents during storage .

Tables for Key Data

Q. Table 1. Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemLigandYield (%)Selectivity (%)Reference
Ni(COD)2_2Imidazolium derivative8592
Pd(PPh3_3)4_4Triphenylphosphine4568
CuI1,10-Phenanthroline3050

Q. Table 2. Key Spectral Peaks for this compound

TechniqueKey PeaksReference
1^1H NMR (CDCl3_3)δ 1.25 (t, 6H), δ 2.65 (q, 4H), δ 1.95 (s, 1H)
IR (neat)2100 cm1^{-1} (C≡C)
HRMS[M+H]+^+: 140.1445

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